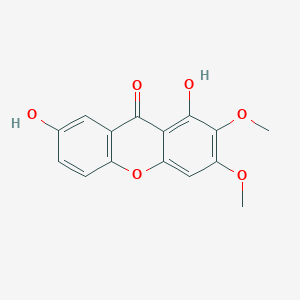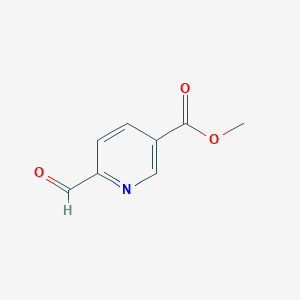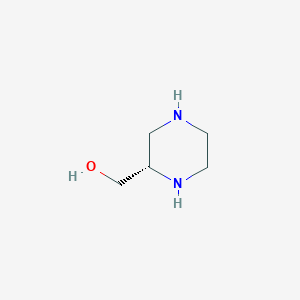
2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran
Overview
Description
The compound “2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran” is a type of organic compound. It likely contains a benzofuran moiety, which is a type of heterocyclic compound, and multiple hydroxy groups .
Synthesis Analysis
While specific synthesis methods for “2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran” were not found, similar compounds such as 2-(2′,4′-Dihydroxyphenyl) benzimidazole, benzoxazole, and benzothiazole have been synthesized from 2,4-dihydroxy benzoic acid and 1,2-phenelenediamine, 2-aminophenol, and 2-aminothiophenol respectively .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The compound may exhibit interesting photophysical properties, such as fluorescence, due to the presence of the benzofuran and hydroxy groups .Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis and Modification : The compound has been studied for its synthesis and chemical modifications. Kawase et al. (1968) explored the acylation of dimethyl-hydroxybenzofurans and their conversion into various compounds, showing the chemical versatility of benzofuran derivatives (Kawase, Nanbu, & Miyoshi, 1968).
- Derivative Synthesis for Natural Products : Sivaraman et al. (2019) reported a protecting group-free divergent synthesis of natural benzofurans, indicating the relevance of these compounds in the synthesis of natural product analogues (Sivaraman, Harmalkar, Kang, Choi, & Lee, 2019).
Biological Activity and Pharmacology
- Antimicrobial Activity : Aslam et al. (2009) investigated cicerfuran, a related 2-arylbenzofuran, for its antimicrobial properties, suggesting potential antimicrobial applications for similar compounds (Aslam, Stevenson, Kokubun, & Hall, 2009).
- Cancer Cell Activity : Katsanou et al. (2007) studied the cytotoxic effects of 2-arylbenzofuran phytoestrogens on human cancer cells, highlighting their potential in cancer treatment and chemoprevention (Katsanou, Halabalaki, Aligiannis, Mitakou, Skaltsounis, Alexi, Pratsinis, & Alexis, 2007).
Environmental and Industrial Applications
- Environmental Degradation : Strubel et al. (1991) explored the degradation of dibenzofuran by Brevibacterium, which could have implications in environmental bioremediation involving benzofuran derivatives (Strubel, Engesser, Fischer, & Knackmuss, 1991).
- Polymer Industry Applications : Gomez and Vogl (1986) incorporated dihydroxy benzotriazole derivatives, related to benzofurans, into polyesters, indicating potential applications in the polymer industry (Gomez & Vogl, 1986).
Safety And Hazards
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the interest in similar compounds for their potential applications in biotechnology, this compound may also have interesting properties worth exploring .
properties
IUPAC Name |
4-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-9-3-4-11(12(17)6-9)14-5-8-1-2-10(16)7-13(8)18-14/h1-7,15-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHKMDWFVHCCRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C2)C3=C(C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)






